Cas no 1282879-22-4 (1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine structure](https://ja.kuujia.com/scimg/cas/1282879-22-4x500.png)
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
- 1-[6-(3,4-Dimethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethylamine
-
- インチ: 1S/C15H17N5/c1-9-4-5-12(8-10(9)2)13-6-7-14-17-18-15(11(3)16)20(14)19-13/h4-8,11H,16H2,1-3H3
- InChIKey: QMTMDXWAOIIATA-UHFFFAOYSA-N
- SMILES: N12C(C=CC(C3=CC=C(C)C(C)=C3)=N1)=NN=C2C(C)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 336
- XLogP3: 1.4
- トポロジー分子極性表面積: 69.1
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM492562-1g |
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine |
1282879-22-4 | 97% | 1g |
$446 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609496-1g |
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine |
1282879-22-4 | 97% | 1g |
¥3087.0 | 2023-04-03 |
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamineに関する追加情報
Research Briefing on 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS: 1282879-22-4)
In recent years, the compound 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS: 1282879-22-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This triazolopyridazine derivative has shown promising potential as a bioactive molecule, particularly in the context of targeted drug discovery and development. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine. Researchers have employed a combination of in vitro and in silico techniques to investigate its binding affinity, selectivity, and potential therapeutic applications. Molecular docking studies, for instance, have revealed high affinity interactions with specific protein targets, suggesting its utility in modulating key biological pathways.
One of the most notable findings is the compound's potential as an inhibitor of certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. Preliminary data from cell-based assays indicate that 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine exhibits selective inhibition against a subset of kinases, with minimal off-target effects. This selectivity is attributed to the unique structural features of the compound, including the triazolopyridazine core and the dimethylphenyl substituent.
Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in animal models have demonstrated favorable bioavailability and tissue penetration, supporting its potential as a lead candidate for further drug development. However, challenges remain in optimizing its metabolic stability and minimizing potential toxicity, which are currently areas of active research.
In addition to its therapeutic potential, 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has also been studied for its utility as a chemical probe. Its ability to selectively bind and modulate specific biological targets makes it a valuable tool for understanding disease mechanisms and identifying novel drug targets. Researchers have utilized this compound in high-throughput screening assays to identify synergistic interactions with other bioactive molecules.
The synthesis and structural optimization of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine have also been areas of significant progress. Recent publications have detailed improved synthetic routes that enhance yield and purity, facilitating larger-scale production for preclinical and clinical studies. Computational chemistry approaches have further aided in the design of analogs with enhanced potency and reduced side effects.
In conclusion, the compound 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS: 1282879-22-4) represents a promising candidate for further investigation in the fields of oncology, inflammation, and beyond. Its unique pharmacological profile, combined with ongoing advancements in synthetic and analytical methodologies, positions it as a molecule of high interest for both academic and industrial researchers. Future studies will likely focus on advancing this compound through the drug development pipeline, with the ultimate goal of translating these findings into clinically viable therapeutics.
1282879-22-4 (1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine) Related Products
- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)
- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)
- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 947275-74-3(tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate)
- 1009410-64-3(N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)
- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)
- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)
- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)
- 1805101-51-2(Ethyl 2-amino-6-chloro-4-(difluoromethyl)pyridine-3-acetate)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)




